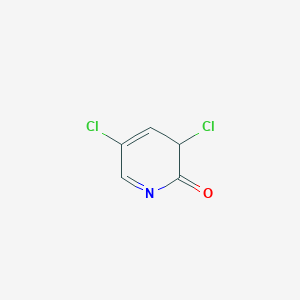

3,5-Dichloro-2-pyridone

Descripción

Significance of Pyridone Scaffolds in Modern Organic Synthesis

Pyridone scaffolds are considered privileged structures in medicinal chemistry and organic synthesis. researchgate.netsci-hub.senih.gov Their utility stems from several key characteristics. They can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition and binding to biological targets. researchgate.netnih.govfrontiersin.org Furthermore, pyridones can serve as bioisosteres for amides, phenyls, and other heterocyclic rings, allowing chemists to fine-tune the properties of a molecule. researchgate.netsci-hub.senih.gov The ability to readily functionalize the pyridone ring at various positions provides a pathway to a diverse range of derivatives with tailored electronic and steric properties. frontiersin.org

The synthesis of pyridone derivatives has been an area of intense research, with numerous methods developed to construct this versatile core. hilarispublisher.comiipseries.org These methods range from traditional condensation reactions to more modern, metal-catalyzed cross-coupling reactions, providing access to a wide chemical space. frontiersin.orghilarispublisher.com The adaptability of the pyridone scaffold makes it an invaluable tool for chemists in the creation of complex molecules for applications in materials science and agrochemicals. iipseries.org

Relevance of Pyridone Derivatives in Drug Discovery and Development

The pyridone core is a frequent feature in a wide array of pharmaceuticals, demonstrating its importance in drug discovery and development. researchgate.netfrontiersin.orghilarispublisher.com Pyridone-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiotonic effects. researchgate.netfrontiersin.orghilarispublisher.com The ability of the pyridone structure to interact with biological targets, such as enzymes and receptors, has led to the development of numerous successful drugs.

A notable application of pyridone derivatives is in the field of kinase inhibitors, which are crucial in cancer therapy. sci-hub.senih.gov The structural features of the pyridone ring allow for effective binding to the hinge region of kinases, a key interaction for inhibitory activity. frontiersin.org The physicochemical properties of pyridones, such as their potential for good water solubility and metabolic stability, further enhance their drug-like characteristics. researchgate.netnih.gov

Overview of Halogenated Pyridones in Chemical Research

The introduction of halogen atoms onto the pyridone scaffold significantly influences its chemical reactivity and biological activity. Halogenated pyridones, such as 3,5-Dichloro-2-pyridone, serve as important intermediates in the synthesis of more complex molecules. The chlorine atoms in this compound enhance the electrophilicity of the ring, making it susceptible to nucleophilic substitution reactions. vulcanchem.com This reactivity allows for the introduction of a wide variety of functional groups at the chlorinated positions.

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in crystal engineering and drug design. researchgate.netresearchgate.net The ability of halogenated pyridones to form these interactions can influence the solid-state packing of molecules and their binding affinity to biological targets. researchgate.net Research into halogenated pyridones continues to uncover new synthetic methodologies and applications, highlighting their enduring importance in chemical research. researchgate.net For instance, the synthesis of this compound can be achieved through the chlorination of 2-pyridone or 6-hydroxynicotinic acid. prepchem.comgoogle.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H3Cl2NO | nih.gov |

| Molecular Weight | 163.99 g/mol | vulcanchem.comsigmaaldrich.com |

| Melting Point | 180-182 °C | chemicalbook.com |

| IUPAC Name | 3,5-dichloro-2-pyridinol | sigmaaldrich.com |

| InChI Key | ZICOPWJJZSJEDL-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 5437-33-2 | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-3H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAVOOCMRUYTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052197 | |

| Record name | 3,5-Dichloro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-33-2 | |

| Record name | 3,5-Dichloro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 2 Pyridone

Traditional Synthetic Routes

The earliest methods for the synthesis of 3,5-dichloro-2-pyridone have primarily relied on the direct chlorination of readily available pyridone precursors. These routes, while foundational, often present challenges in terms of yield and the formation of byproducts.

Chlorination of 2-Pyridone Precursors

One of the most established methods for preparing this compound involves the direct chlorination of 2-pyridone. A notable example of this approach involves dissolving 2-pyridone in an aqueous solution of sulfuric acid and then introducing chlorine gas. This process, conducted at room temperature, results in the formation of this compound with a reported yield of approximately 63%. google.comprepchem.comgoogle.com The acidic medium facilitates the electrophilic substitution of chlorine atoms onto the pyridone ring at the 3 and 5 positions.

Approaches Utilizing 2-Pyridone and Halogenating Reagents

In addition to using chlorine gas, various halogenating agents have been employed to achieve the dichlorination of 2-pyridone. One such method utilizes tert-butyl hypochlorite (B82951) as the chlorinating agent. However, this reaction is known to produce a mixture of this compound and 5-chloro-2-pyridone, necessitating subsequent purification steps to isolate the desired product. prepchem.comgoogle.com

Another approach involves the use of sodium hypochlorite as the chlorinating agent with 2-pyridone as the starting material. In this process, dichloromethane (B109758) is typically used as the solvent. While this method offers an alternative to gaseous chlorine, the reported yields are significantly lower, around 39%. google.com

Contemporary and Optimized Synthesis Strategies

In an effort to improve efficiency, yield, and cost-effectiveness, more modern synthetic routes have been developed. These strategies often start from different precursors and employ carefully controlled reaction conditions.

Synthesis from 6-Hydroxynicotinic Acid via Chlorination

A significant advancement in the synthesis of this compound is a process that begins with 6-hydroxynicotinic acid. google.com This method is considered advantageous as it starts from a relatively inexpensive material and can produce the desired product in good yield and quality. google.com The synthesis involves the reaction of 6-hydroxynicotinic acid with chlorine or a chlorine-releasing agent. google.com Suitable chlorine-releasing agents include alkali or alkaline earth metal hypochlorites, such as sodium hypochlorite or potassium hypochlorite. google.com The reaction is typically carried out in an aqueous medium. google.com

This process is notable for its high yields, which are generally reported to be over 70%. google.com The resulting this compound can be isolated from the reaction solution through simple filtration or extraction, and if necessary, can be further purified by recrystallization. google.com

Another contemporary method involves the reduction of 3,5,6-trichloro-2-pyridinol (B117793) using zinc powder in an acidic aqueous environment. This approach has been shown to produce this compound in high yields, with some examples reporting yields of over 80%. google.com

Considerations for Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the synthesis from 6-hydroxynicotinic acid, controlling the pH is a key factor. When using hypochlorites and chlorine as chlorinating agents, the reaction is expediently carried out in a pH range of 7 to 12, with a preferred range of 8 to 11. google.com Temperature is also a critical parameter; for instance, when using sodium hypochlorite, the reaction can be conducted at 5°C, while reactions with chlorine gas have been performed at 0°C. google.com

The following interactive data tables summarize the findings for different synthetic methodologies:

Table 1: Traditional Synthetic Routes for this compound

| Precursor | Halogenating Agent | Solvent/Medium | Temperature | Yield (%) | Reference |

| 2-Pyridone | Chlorine Gas | ~20% Sulfuric Acid (aq) | Room Temp. | 63 | google.comprepchem.comgoogle.com |

| 2-Pyridone | tert-Butyl Hypochlorite | Not specified | Not specified | Mixture with 5-chloro-2-pyridone | prepchem.comgoogle.com |

| 2-Pyridone | Sodium Hypochlorite | Dichloromethane | Not specified | 39 | google.com |

Table 2: Contemporary Synthetic Routes for this compound

| Precursor | Reagents | Solvent/Medium | pH | Temperature (°C) | Yield (%) | Reference |

| 6-Hydroxynicotinic Acid | Sodium Hypochlorite | Water | 7 - 8.5 | 5 | 71.1 | google.com |

| 6-Hydroxynicotinic Acid | Chlorine Gas | Water | 10 - 11 | 0 | 77.4 | google.com |

| 3,5,6-Trichloro-2-pyridinol | Zinc Powder | Acidic Water | Not specified | 70 - 80 | 72.7 - 82.9 | google.com |

Reactivity and Transformational Chemistry of 3,5 Dichloro 2 Pyridone

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for functionalizing pyridone rings. The electron-deficient nature of the pyridine (B92270) ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, a process further enhanced by the presence of electron-withdrawing halogen substituents.

The reactivity of dichloropyridines and their pyridone tautomers in SNAr reactions is governed by the positions of the chlorine atoms relative to the ring nitrogen. The nitrogen atom lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system, making the ring more susceptible to nucleophilic attack, especially at the positions ortho (C2, C6) and para (C4) to it. This attack is typically the rate-determining step, proceeding through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the feasibility and regioselectivity of the reaction.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. While direct coupling reactions using 3,5-dichloro-2-pyridone are not extensively detailed, studies on closely related structures provide significant insight into the reactivity of the 3,5-dichloropyridine (B137275) scaffold.

A notable investigation focused on the palladium-catalyzed, ligand-free Suzuki cross-coupling reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids in an aqueous medium. nih.govresearchgate.net This reaction selectively yielded a series of 3,5-dichloro-2-arylpyridines in high yields. nih.govresearchgate.net The key finding was the high regioselectivity of the reaction, with the coupling occurring exclusively at the C2 position, leaving the chlorine atoms at the C3 and C5 positions intact. nih.gov This selectivity is attributed to the higher energy required for the oxidative insertion of palladium catalysts into the C-Cl bonds at the C3 and C5 positions compared to the C2 position. nih.gov This study underscores the utility of palladium catalysis for the selective functionalization of the C2 position on the 3,5-dichloropyridine core, a transformation that is challenging to achieve via traditional SNAr methods without competing reactions. nih.govresearchgate.net

The general catalytic cycle for such palladium-mediated cross-coupling reactions involves three primary steps: oxidative addition of the palladium(0) complex to the aryl halide, transmetalation of the organic group from the organoboron compound to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Role in Metal-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a frontier in organic synthesis, offering a more atom-economical approach to creating complex molecules. In palladium-catalyzed C-H activation, ligands play a pivotal role in modulating the reactivity and selectivity of the metal center. Pyridone-based molecules have been explored as effective ligands in these systems.

This compound has been investigated as a potential ligand in palladium-catalyzed C-H functionalization reactions. The electronic properties of the pyridone ring, modified by the two electron-withdrawing chlorine atoms, can influence the catalytic activity of the palladium center.

In the development of a palladium-catalyzed, non-directed C-H cyanation of arenes, a variety of electron-deficient 2-pyridone ligands were screened to accelerate the reaction. colab.wsnih.govmdpi.com The research aimed to identify a ligand that could promote the cyanation of an arene as the limiting reagent, a significant challenge in the field. colab.wsnih.govmdpi.com

During the extensive ligand evaluation, this compound (L11) was tested. The results indicated that its use led to a complete loss of reactivity in the model reaction of mesitylene (B46885) with silver cyanide (AgCN). colab.wsnih.govmdpi.com This finding was in contrast to other substituted 2-pyridones, such as 3-chloro-5-(trifluoromethyl)-2-pyridone (L10), which provided the cyanated product in high yield. colab.wsnih.govmdpi.com The study concluded that the C-H cyanation reaction is exceptionally sensitive to the steric and electronic environment of the 2-pyridone ligand. colab.wsnih.gov The lack of efficacy for this compound suggests that its specific combination of substituents creates an unfavorable electronic or steric environment for the C-H activation/cyanation catalytic cycle. colab.wsnih.govmdpi.com

| Ligand ID | Ligand Structure | Yield (%) |

|---|---|---|

| L9 | 3-Nitro-5-(trifluoromethyl)-2-pyridone | 77 |

| L10 | 3-Chloro-5-(trifluoromethyl)-2-pyridone | 87 |

| L11 | This compound | 0 |

A review of scientific literature did not yield specific studies where this compound has been employed as a ligand or co-ligand in metal-catalyzed C-H chalcogenation reactions, which involve the formation of carbon-sulfur, carbon-selenium, or carbon-tellurium bonds. While pyridone-containing ligands are an active area of research in C-H functionalization, the application of this specific compound in C-H chalcogenation has not been reported.

This compound as a Ligand in Catalytic Systems

Conversion to Related Pyridine Derivatives

This compound is a versatile intermediate in the synthesis of more complex pyridine structures. Its reactivity is characterized by the tautomeric equilibrium between the pyridone and hydroxypyridine forms, which allows for transformations at the oxygen, nitrogen, and halogenated carbon positions. The conversion of the 2-pyridone moiety into a 2-chloropyridine (B119429) is a particularly significant transformation, enabling further functionalization through various cross-coupling and nucleophilic substitution reactions.

A primary application of this compound in chemical synthesis is its role as a direct precursor to 2,3,5-trichloropyridine. This conversion is a critical step in the production of various agrochemicals and specialty chemicals. The transformation involves the replacement of the carbonyl oxygen with a chlorine atom, effectively converting the pyridone into a fully aromatic pyridine ring.

A well-documented industrial process for this conversion involves the reaction of this compound with phosgene (B1210022) (COCl₂) in the presence of a catalyst and an inert solvent. The reaction is typically catalyzed by an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF). The process is carried out at elevated temperatures, generally between 30°C and 150°C, with a preferred range of 50-90°C for optimal yield and reaction rate. mdpi.com

The use of an inert solvent, such as toluene (B28343), facilitates the reaction and subsequent workup. mdpi.com This method provides a direct and efficient route to 2,3,5-trichloropyridine, a key building block for further chemical derivatization. The quality of the crude this compound is often sufficient for this subsequent conversion without extensive purification.

Table 1: Representative Reaction Conditions for the Synthesis of 2,3,5-Trichloropyridine

| Parameter | Value/Reagent | Source |

| Starting Material | This compound | mdpi.com |

| Reagent | Phosgene (COCl₂) | mdpi.com |

| Catalyst | N,N-Dimethylformamide (DMF) | mdpi.com |

| Solvent | Toluene | mdpi.com |

| Temperature Range | 50-90°C | mdpi.com |

The chemical structure of this compound allows for various transformations beyond its conversion to 2,3,5-trichloropyridine. The pyridone ring can undergo reactions at the nitrogen atom, leading to N-substituted derivatives. These reactions are characteristic of 2-pyridone systems and provide pathways to a diverse range of functionalized molecules.

For instance, N-alkylation and N-arylation reactions are common transformations for 2-pyridones. These reactions typically involve deprotonation of the nitrogen atom with a suitable base, followed by reaction with an alkyl or aryl halide. While the conversion to a 2-chloropyridine derivative (as seen with phosgene) is a reaction on the tautomeric hydroxy form, reactions at the nitrogen occur on the pyridone form. These transformations yield N-substituted 3,5-dichloro-2-pyridones, which are themselves functionalized pyridine derivatives with altered chemical properties and potential for further synthetic manipulation.

The reactivity of the chlorine substituents on the ring also allows for functionalization, although this is more commonly exploited after conversion to a pyridine derivative like 2,3,5-trichloropyridine. In that context, the chlorine at the 2-position is particularly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form 3,5-dichloro-2-arylpyridines.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise arrangement of atoms within the 3,5-dichloro-2-pyridone molecule. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, a detailed map of the molecular connectivity can be established.

Proton NMR studies provide information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show signals corresponding to the two aromatic protons and the N-H proton. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

| Proton | Chemical Shift (δ) in ppm |

| H-4 | 7.58 |

| H-6 | 7.75 |

Note: Data corresponds to a spectrum taken in DMSO-d₆. The N-H proton signal is often broad and its chemical shift can be variable.

The signals for the protons at positions 4 and 6 on the pyridine (B92270) ring appear as distinct peaks in the downfield region, which is characteristic of aromatic protons. Their specific shifts are influenced by the positions of the two chlorine substituents.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound gives a distinct signal, allowing for the characterization of the pyridine ring and the carbonyl group.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 (C=O) | 158.5 |

| C-3 | 118.9 |

| C-4 | 139.7 |

| C-5 | 120.9 |

| C-6 | 139.1 |

Note: Data corresponds to a spectrum taken in DMSO-d₆.

The carbonyl carbon (C-2) exhibits a characteristic downfield chemical shift around 158.5 ppm. The carbons attached to chlorine (C-3 and C-5) and the other ring carbons (C-4 and C-6) show signals in the aromatic region, with their precise locations determined by the electronic effects of the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of the molecule.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov A very intense band is typically observed in the range of 1710-1640 cm⁻¹, which is characteristic of the C=O stretching vibration of the pyridone ring. rsc.org The N-H stretching vibration is also a key feature, typically appearing as a broad band.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | ~3412 |

| C=O Stretch | ~1654 |

| C=C Stretch | ~1600 |

| C-Cl Stretch | 700-850 |

Note: The listed frequencies are approximate and can vary based on the sample preparation method (e.g., KBr pellet, ATR). The spectrum is available from sources such as the Bio-Rad Laboratories, Inc. collection. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic signals for the pyridine ring vibrations and C-Cl bonds. nih.gov Data for the compound has been recorded using FT-Raman techniques. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) |

| Ring Breathing Mode | ~1000-1100 |

| C-Cl Symmetric Stretch | ~600-800 |

Note: Specific peak assignments for the full Raman spectrum are not widely detailed in publicly available literature, but spectral data is available from sources like Bio-Rad Laboratories, Inc., sourced from Alfa Aesar. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima in the UV-Vis spectrum of substituted 2-hydroxypyridines, the tautomeric form of 2-pyridones, occur at considerably longer wavelengths than those of the corresponding 2-methoxypyridines. rsc.org This indicates the influence of the pyridone structure on the electronic energy levels. For this compound, the spectrum is characterized by absorption bands resulting from π → π* transitions within the aromatic system.

| Solvent | Absorption Maxima (λmax) in nm | Molar Extinction Coefficient (ε) |

| Water (pH 7) | 228, 329 | 12000, 5250 |

| Water (pH 12.3, Anion) | 240, 319 | 13800, 5620 |

Note: Data is for 3,5-dichloro-2-hydroxypyridine, which exists in tautomeric equilibrium with this compound. The spectra reflect the predominant form under the specified conditions. rsc.org

The position of the absorption maxima can be influenced by the solvent and the pH, which affects the tautomeric equilibrium between the pyridone and hydroxypyridine forms. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry serves as a fundamental analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The nominal molecular weight of this compound, calculated from its chemical formula C₅H₃Cl₂NO, is 163.99 g/mol . nist.govnih.gov Electron ionization mass spectrometry (EI-MS) is a commonly employed method for the analysis of such compounds. uvic.ca

The mass spectrum of this compound is characterized by a distinct molecular ion peak. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak appears as a characteristic cluster of peaks. The most intense peak in this cluster corresponds to the molecule containing two ³⁵Cl isotopes.

While a detailed fragmentation study specifically for this compound is not extensively documented in the reviewed literature, the fragmentation patterns of similar chlorinated pyridone structures have been investigated. jcsp.org.pk Based on the general principles of mass spectrometry and the analysis of related compounds, a probable fragmentation pathway for this compound can be proposed. The initial fragmentation likely involves the loss of a chlorine atom or a molecule of carbon monoxide (CO) from the molecular ion. Subsequent fragmentation may involve the loss of the remaining chlorine atom and other neutral fragments.

Predicted collision cross-section (CCS) data provides further insight into the molecule's gas-phase ion structure. These predictions can be valuable for more advanced mass spectrometry techniques like ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.96645 | 123.0 |

| [M+Na]⁺ | 185.94839 | 134.9 |

| [M-H]⁻ | 161.95189 | 124.0 |

| [M+NH₄]⁺ | 180.99299 | 143.4 |

| [M+K]⁺ | 201.92233 | 129.5 |

| [M]⁺ | 162.95862 | 124.3 |

| Data sourced from computational predictions. uni.lu |

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its crystal system, space group, and precise bond lengths and angles are not available.

However, the crystal structures of closely related substituted 2-pyridone derivatives have been determined, which can provide valuable insights into the likely solid-state conformation of this compound. For instance, the crystal structure of 1-(2',6'-Dichlorobenzyl)-2-pyridone has been elucidated. iucr.org This study reveals that the pyridone ring is essentially planar. In the solid state, pyridone molecules are known to form hydrogen-bonded dimers or chains, which significantly influence their packing and physical properties. It is highly probable that this compound also exhibits intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of an adjacent molecule in its crystal lattice. The presence of the two chlorine atoms on the pyridone ring is expected to influence the electronic distribution and intermolecular interactions, potentially leading to a unique crystal packing arrangement.

To definitively determine the solid-state structure of this compound, a single-crystal X-ray diffraction analysis would be required. Such a study would provide precise atomic coordinates and allow for a detailed analysis of the molecular geometry and intermolecular interactions.

Theoretical and Computational Studies of 3,5 Dichloro 2 Pyridone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) has been a primary computational tool for investigating 3,5-Dichloro-2-pyridone. github.io DFT calculations are employed to optimize molecular geometries, determine electronic structures, and calculate the energies of different molecular states. github.iorsc.org In one study, the MN15 functional was used for geometry optimization and energy calculations, providing insights into the compound's role as a co-ligand in catalytic reactions. github.io Such calculations are also used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. github.iounibo.it For related 2-pyridone systems, DFT has been used in conjunction with spectroscopic methods to assign vibrational modes and understand how factors like hydration affect molecular properties. nih.govnih.gov

Determining the most stable three-dimensional arrangement, or conformation, of a molecule is a critical step in computational analysis. For this compound, a common approach involves a multi-step energy minimization process. github.io An initial exploration of possible conformations can be performed using computationally less expensive methods, such as the GFN2-xTB semiempirical tight-binding method. github.io Following this pre-optimization, the distinct conformational clusters are then subjected to more rigorous optimization using DFT to locate the global minimum energy structure. github.io This lowest energy conformer is then used for subsequent calculations of properties and reaction mechanisms. github.io Studies on other chlorinated pyridones have also highlighted the importance of conformational analysis, showing how the position of the chlorine atom can influence the conformational equilibria of the molecule. nih.gov

Tautomeric Equilibrium and Stability Investigations

Tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond, is a key feature of 2-pyridone and its derivatives.

The 2-pyridone ring system famously exhibits lactam-lactim tautomerism, existing in equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form. wikipedia.org This equilibrium is highly sensitive to the molecular environment. wikipedia.orgwuxibiology.com Generally, non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents and the solid state favor the 2-pyridone tautomer due to its larger dipole moment and ability to form hydrogen bonds. wikipedia.orgwuxibiology.comamazonaws.com this compound also displays this phenomenon, existing in equilibrium with its lactim tautomer, 3,5-dichloro-2-hydroxypyridine. github.io The presence of chlorine substituents on the pyridine (B92270) ring can significantly influence the position of this equilibrium. nih.govchimia.ch For instance, studies on 6-chloro-2-pyridone have shown that the chloro-substitution shifts the tautomeric equilibrium toward the lactim form compared to the unsubstituted 2-pyridone. nih.gov

Computational chemistry provides quantitative estimates of the relative stabilities of tautomers. In the case of this compound, DFT calculations have been performed to compute the equilibrium between the two tautomeric forms. github.io These calculations determined that the lactam form (this compound) is more stable than the lactim form (3,5-dichloro-2-hydroxypyridine) by 1.6 kcal/mol. github.io This stability difference is a crucial parameter, as the energy of the most stable tautomer is typically used in subsequent Gibbs energy profile calculations for reactions involving the compound. github.io

Theoretical studies on other chlorinated pyridones show that the position of the chlorine atom is a determining factor for tautomer stability. nih.govrsc.org For example, in the gas phase, chlorination at the 5- or 6-position strongly stabilizes the lactim (OH) tautomer, whereas substitution at the 3- or 4-position results in a more significant population of the lactam (C=O) form. nih.gov However, solvation effects strongly stabilize the lactam tautomer, often making it the dominant form in solution. nih.gov

| Tautomer | IUPAC Name | Relative Gibbs Free Energy (ΔGr) | Reference |

|---|---|---|---|

| Lactam (more stable) | 3,5-dichloro-1H-pyridin-2-one | 0 kcal/mol (Reference) | github.io |

| Lactim | 3,5-dichloro-2-hydroxypyridine | +1.6 kcal/mol | github.io |

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. researchgate.netresearchgate.net These interactions, which include hydrogen bonds and van der Waals forces, are weaker than covalent bonds but collectively play a major role in stabilizing molecular structures. researchgate.netmdpi.com

For this compound, NCI analysis has been performed using tools like NCIPLOT. github.io This method is based on the electron density and its derivatives, allowing for the visualization and characterization of non-covalent interactions. github.io The analysis involves generating an isosurface of the reduced density gradient, which is then colored based on the value of the second eigenvalue (λ₂) of the electron density's Hessian matrix. github.io This coloring scheme helps to distinguish between stabilizing, attractive interactions (like hydrogen bonds), which typically appear as blue or green regions, and destabilizing, repulsive interactions, which appear as red regions. github.io This type of analysis is crucial for understanding how molecules like this compound interact with other molecules or within a crystal lattice. github.iorsc.org

Mechanistic Insights from Computational Modeling of Reactivity

Computational modeling, particularly using Density Functional Theory (DFT), has provided significant insights into the reactivity of this compound, especially in the context of its role as a ligand in catalytic reactions. These theoretical studies help to elucidate reaction mechanisms, predict regioselectivity, and understand the stability of intermediates and transition states at a molecular level.

A key area of investigation has been its tautomeric equilibrium with 3,5-dichloro-2-hydroxypyridine and the implications for reactivity. DFT calculations have shown that this compound is the more stable tautomer by 1.6 kcal/mol compared to its hydroxypyridine form. github.io This relative stability is a crucial factor when evaluating its role in catalytic cycles.

In the context of palladium-catalyzed C-H chalcogenation of arenes, this compound has been studied as a co-ligand. github.io Computational modeling of the concerted metalation-deprotonation (CMD) step, a critical part of the C-H activation process, has revealed the energy barriers for activation at different positions of a model substrate like toluene (B28343).

When this compound acts as a co-ligand with MPAA (N-acetylglycine) as an internal base, the calculated activation barriers for the C-H activation of toluene vary depending on the position of attack. The transition state for the activation of the ortho-C–H bond is found to be at 24.2 kcal/mol, while the para-C–H bond activation is at 25.5 kcal/mol, and the meta-C–H bond is the highest at 26.6 kcal/mol. github.io These findings suggest a preference for ortho-activation from an energetic standpoint.

Interestingly, these activation barriers are higher than those calculated when the ligand is in its 3,5-dichloro-2-hydroxypyridine tautomeric form. github.io This difference is attributed to the superior electron-donating ability of the nitrogen atom's lone pair in the hydroxypyridine form compared to the oxygen atom in the pyridone form. github.io The better electron donation from the nitrogen in the hydroxypyridine form leads to greater stabilization of the transition states. github.io

The table below summarizes the calculated activation barriers for the C-H activation of toluene with this compound as a co-ligand.

| Position of C-H Activation | Transition State Notation | Activation Barrier (kcal/mol) |

|---|---|---|

| ortho | o-TS1' | 24.2 |

| para | p-TS1' | 25.5 |

| meta | m-TS1' | 26.6 |

These computational studies underscore the importance of the ligand's electronic structure and tautomeric form in dictating the energetics and, consequently, the outcome of catalytic reactions. The insights gained from such modeling are invaluable for the rational design of more efficient catalytic systems.

Biological and Environmental Research Perspectives

Investigations into Antimycobacterial Activity (In vitro)

Recent research has explored the potential of 3,5-Dichloro-2-pyridone and its analogues as antimycobacterial agents, with a particular focus on their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Evaluation Against Mycobacterium tuberculosis Strains (In vitro)

In a study investigating the anti-tuberculosis potential of twelve commercially available pyridone analogues, this compound (referred to as compound j in the study) demonstrated notable activity against the Mycobacterium tuberculosis H37Rv strain. ajol.inforesearchgate.net The compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL and a minimum bactericidal concentration (MBC) of 10 µg/mL. ajol.inforesearchgate.net This indicates a potent bactericidal effect against the tested strain. The anti-TB effect of this compound was found to be comparable to that of standard anti-TB drugs. ajol.inforesearchgate.net

Further investigations revealed that the bactericidal activity of this compound is both time- and concentration-dependent at dilutions above twice the MIC. ajol.inforesearchgate.net However, the presence of serum proteins was found to impact its efficacy. The MIC of the compound increased four-fold in the presence of 10% fetal bovine serum (FBS) and eight-fold in the presence of 4% bovine serum albumin (BSA), suggesting that protein binding may reduce its free and active concentration. ajol.info

Combination studies with existing anti-TB drugs showed that this compound has additive interactions with rifampicin (B610482) (RIF), levofloxacin (B1675101) (LVX), and amikacin (B45834) (AMK). ajol.inforesearchgate.net No antagonistic effects were observed with any of the tested drug combinations. ajol.inforesearchgate.net These findings suggest that this compound could potentially be used as an adjunct in the treatment of both drug-sensitive and drug-resistant tuberculosis. ajol.inforesearchgate.net

Interactive Data Table: In vitro Activity of this compound against M. tuberculosis H37Rv

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 5 µg/mL | ajol.inforesearchgate.net |

| Minimum Bactericidal Concentration (MBC) | 10 µg/mL | ajol.inforesearchgate.net |

| MIC in 10% Fetal Bovine Serum | 20 µg/mL (4-fold increase) | ajol.info |

| MIC in 4% Bovine Serum Albumin | 40 µg/mL (8-fold increase) | ajol.info |

Structure-Activity Relationship Considerations for Pyridone Analogues

The antimycobacterial activity of pyridone derivatives is significantly influenced by their chemical structure. researchgate.netotago.ac.nznih.govnih.gov Studies on various pyridone analogues have highlighted the importance of specific structural features for their efficacy against M. tuberculosis. researchgate.netotago.ac.nznih.gov

For instance, in the development of 4-hydroxy-2-pyridones, the pyridone core, the 4-hydroxy group, and a lipophilic group at the R6 position were identified as crucial for antimycobacterial activity. researchgate.net The substitution at the 6-position of the pyridone ring with larger cycloalkyl groups, such as a dimethylcyclohexyl group, led to a significant improvement in potency against both drug-sensitive and multi-drug resistant TB clinical isolates. researchgate.net

In another series of cyanopyridone analogues, while they generally lacked significant inhibitory potency against M. tuberculosis thymidylate kinase (MtbTMPK), some compounds showed promising whole-cell antitubercular activity. nih.gov This suggests that their mechanism of action may not solely rely on the inhibition of this specific enzyme. nih.gov

The lipophilicity of pyridone analogues also plays a role in their activity. nih.govsemanticscholar.org In a study of bedaquiline (B32110) analogues where the naphthalene (B1677914) C-unit was replaced with substituted pyridines, a direct correlation was observed between in vitro inhibitory activity against M. tuberculosis and the compound's lipophilicity. nih.govsemanticscholar.org However, potency only decreased sharply below a certain lipophilicity threshold, providing a guideline for future analogue design. nih.govsemanticscholar.org

The synthesis of 5-methylpyrimidopyridone analogues revealed that the presence of certain groups, like amantadine (B194251) and 2-chlorophenyl, impacted antitubercular activities, while a 3-methyl(4-dimethylamino)piperidinylphenyl group enhanced it. otago.ac.nz Molecular modeling studies for this class of compounds suggest that the protein kinase PknB is a potential molecular target. otago.ac.nz

These structure-activity relationship studies are crucial for the rational design and optimization of new pyridone-based antitubercular agents with improved potency and pharmacokinetic properties. researchgate.netotago.ac.nznih.govnih.govsemanticscholar.org

Role in Environmental Biodegradation Pathways

Identification as a Metabolite in Degradation Processes

The primary degradation pathway for chlorpyrifos (B1668852) in various environmental matrices, including soil and water, involves the hydrolysis of the phosphate (B84403) ester linkage, leading to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP). epa.govplos.orgtuiasi.ronih.govpops.intresearchgate.net While TCP is a major metabolite, further degradation can lead to the formation of other compounds, including this compound. nih.govresearchgate.net Specifically, studies have identified this compound as an intermediate metabolite during the microbial degradation of TCP. nih.govresearchgate.net

Microbial Degradation Studies and Proposed Metabolic Routes

Several microbial strains have been identified that are capable of degrading TCP and its metabolites. For example, a strain of Micrococcus luteus (strain ML) isolated from a TCP-degrading microbiota was shown to be capable of degrading this compound when provided as a sole carbon and energy source. nih.govresearchgate.net

Based on the detection of various intermediate metabolites, two possible degradation pathways for TCP by Micrococcus luteus ML have been proposed. nih.govresearchgate.net One proposed pathway involves a series of hydrolytic and oxidative dechlorination steps. researchgate.net Another potential route is a denitrification pathway. researchgate.net The identification of this compound as a metabolite suggests its role within these complex degradation cascades. nih.govresearchgate.netresearchgate.net

Fungal species have also been shown to play a role in the degradation of chlorpyrifos and its metabolites. A fungal consortium was able to completely degrade chlorpyrifos and its major metabolite TCP. tuiasi.ro Similarly, the fungal strain Cladosporium cladosporioides Hu-01 was found to completely metabolize chlorpyrifos, with transient accumulation of TCP that subsequently disappeared, indicating further degradation. plos.orgnih.gov

Environmental Fate within Chlorpyrifos Degradation

The environmental fate of chlorpyrifos is intrinsically linked to the behavior of its degradation products, including this compound. Chlorpyrifos itself has a variable half-life in soil, ranging from 10 to 120 days, influenced by factors such as temperature, moisture, and pH. tuiasi.ronih.gov Its primary metabolite, TCP, is more water-soluble and mobile than the parent compound, leading to concerns about its potential to contaminate groundwater and surface water. plos.orgtuiasi.roresearchgate.net

The persistence of TCP in the environment, with a half-life that can range from 65 to 360 days in soil, underscores the importance of microbial degradation pathways for its ultimate removal. plos.orgnih.govresearchgate.net The formation of this compound as an intermediate in these pathways is a key step towards the complete mineralization of the original pesticide molecule. The ability of microorganisms to utilize these chlorinated pyridone compounds as a source of carbon and energy is crucial for the bioremediation of sites contaminated with chlorpyrifos. nih.govplos.orgtuiasi.ronih.govresearchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.